molecular formula C25H22N4O5S B2630287 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251548-56-7

1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2630287
CAS No.: 1251548-56-7
M. Wt: 490.53
InChI Key: NXVFHADJOPTQJX-UHFFFAOYSA-N
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Description

1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including oxadiazole, thienopyrimidine, and methoxyphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boron reagents with halogenated precursors in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its combination of oxadiazole and thienopyrimidine moieties, which are not commonly found together in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (referred to as Compound L927-0167 ) is a novel synthetic entity that incorporates both oxadiazole and thieno[3,2-d]pyrimidine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The chemical characteristics of Compound L927-0167 are summarized in the following table:

PropertyValue
Molecular Weight476.51 g/mol
Molecular FormulaC24 H20 N4 O5 S
LogP4.6616
Polar Surface Area77.684 Ų
Hydrogen Bond Acceptors9
InChI KeyGWGVPJKSJOAJNC-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the oxadiazole and thieno[3,2-d]pyrimidine structures. The 1,2,4-oxadiazole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Research indicates that oxadiazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values often in the low micromolar range .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related oxadiazole derivatives have demonstrated:

  • Broad-Spectrum Activity : Compounds containing oxadiazole rings have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. Notably, derivatives have been effective against Staphylococcus aureus and Escherichia coli, with some showing comparable efficacy to standard antibiotics .

The biological activity of Compound L927-0167 can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are critical in cancer progression and microbial resistance .
  • Molecular Docking Studies : Computational studies suggest that these compounds can bind effectively to active sites of target proteins involved in cell proliferation and survival pathways .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Dhumal et al. (2016) : This study explored the antitubercular activity of 1,3,4-oxadiazole derivatives combined with thiazole and pyridine rings. The most active compounds demonstrated significant inhibition against Mycobacterium bovis BCG .
  • Desai et al. (2018) : Investigating pyridine-based 1,3,4-oxadiazole hybrids revealed potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-3-33-20-7-5-4-6-18(20)23-26-21(34-27-23)15-28-19-12-13-35-22(19)24(30)29(25(28)31)14-16-8-10-17(32-2)11-9-16/h4-13H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVFHADJOPTQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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